Neoeriocitrin

Übersicht

Beschreibung

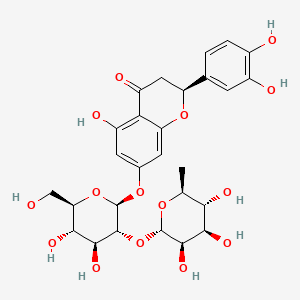

Neoeriocitrin is a flavanone glycoside, specifically a 7-O-glycoside of the flavanone eriodictyol and the disaccharide neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose) . It is commonly found in citrus fruits and is known for its antioxidant properties.

Wissenschaftliche Forschungsanwendungen

Neoeriocitrin has a wide range of scientific research applications:

Chemistry: Used as a standard compound in analytical chemistry for the study of flavonoids.

Biology: Investigated for its role in plant metabolism and its effects on plant growth and development.

Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and cholesterol-lowering properties

Industry: Utilized in the food and beverage industry as a natural antioxidant and flavoring agent.

Wirkmechanismus

Target of Action

Neoeriocitrin is a 7-O-glycoside of the flavanone eriodictyol and the disaccharide neohesperidose It’s known that flavonoids like this compound generally interact with a wide range of proteins, enzymes, and cellular receptors, influencing various biological processes .

Mode of Action

It’s known that flavonoids like this compound can interact with their targets in several ways, such as direct binding or modulation of signal transduction pathways

Biochemical Pathways

The biosynthetic pathways leading to the production of the core flavonoid skeletons, including this compound, have been well characterized in terms of the molecular, genetic, and biochemical mechanisms of the enzymes involved . .

Pharmacokinetics

It’s known that flavonoids like this compound undergo extensive metabolism in the human gut, producing various metabolites . These metabolites, including rhoifolin, this compound, neohesperidin, naringenin, methylated naringin, and hydroxylated naringin, were detected as the primary microbial metabolites

Result of Action

It’s known that flavonoids like this compound have various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects . This compound has been reported to exert stimulating effects on cell proliferation and osteogenic differentiation

Biochemische Analyse

Biochemical Properties

Neoeriocitrin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with enzymes involved in the antioxidant defense system, such as superoxide dismutase and catalase. These interactions enhance the body’s ability to neutralize reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound interacts with lipid metabolism enzymes, contributing to its lipid-lowering effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been reported to stimulate cell proliferation and osteogenic differentiation, particularly in bone cells . This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. For example, this compound has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant genes . Additionally, this compound can inhibit the activity of certain enzymes, such as lipoxygenase, thereby reducing the production of pro-inflammatory mediators . These molecular interactions contribute to the compound’s antioxidative and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained antioxidative and anti-inflammatory effects, as well as improved cellular function . The stability and efficacy of this compound may vary depending on the specific experimental conditions and the type of cells or tissues being studied .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . The threshold for these effects varies depending on the animal species and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. It is metabolized by enzymes in the liver, such as cytochrome P450 enzymes, which convert this compound into various metabolites . These metabolites can then be further processed and excreted from the body. This compound also influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, it can be taken up by cells via glucose transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . For example, this compound may be targeted to the mitochondria, where it can exert its antioxidative effects by interacting with mitochondrial enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neoeriocitrin can be synthesized through the glycosylation of eriodictyol with neohesperidose. The reaction typically involves the use of a glycosyl donor and an acid catalyst under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as citrus fruits. The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This makes it particularly effective in certain applications compared to its analogs .

Eigenschaften

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKKEZLIABHSGY-DOYQYKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157530 | |

| Record name | Neoeriocitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13241-32-2 | |

| Record name | Neoeriocitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13241-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoeriocitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013241322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoeriocitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Neoeriocitrin?

A1: this compound has the molecular formula C27H32O15 and a molecular weight of 596.52 g/mol.

Q2: What spectroscopic data are available to confirm the structure of this compound?

A: Researchers often employ a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR) (1H-NMR, 13C-NMR), Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV), and Mass Spectrometry (MS) to elucidate the structure of this compound [, , , ]. High-resolution mass spectrometry (HR-ESI-MS/MS) further enhances the accuracy of structural characterization [].

Q3: What analytical methods are commonly used to quantify this compound in various matrices?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Photodiode Array (PDA), Electrospray Ionization Mass Spectrometry (ESI-MS/MS), and Ultraviolet (UV) detection are frequently employed for the quantification of this compound in diverse matrices such as plant extracts, juices, and biological samples [, , , , , , , , , , ]. Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) offers enhanced sensitivity and speed for analyzing this compound in complex mixtures [, , ].

Q4: What are the important considerations for analytical method validation when quantifying this compound?

A: Analytical methods used for this compound quantification undergo rigorous validation procedures, ensuring accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, robustness, and system suitability [, , , ]. These validation steps guarantee the reliability and reproducibility of the analytical data.

Q5: What are the primary natural sources of this compound?

A: this compound is primarily found in citrus fruits, especially in significant quantities in bergamot (Citrus bergamia) [, , , , ], and in the traditional Chinese medicinal fern Drynaria roosii []. Other citrus species such as Citrus changshanensis [] and Citrus grandis 'tomentosa' [] are also notable sources.

Q6: What methods are commonly used to extract this compound from its natural sources?

A: Common extraction methods for this compound include homogenate extraction [], methanol extraction [], and ethanol extraction []. These methods typically involve initial extraction followed by purification steps such as macroporous resin column chromatography, silica gel column chromatography, and high-speed counter-current chromatography (HSCCC) [, ].

Q7: What are some of the potential health benefits associated with this compound?

A: Research suggests that this compound exhibits various potential health benefits including antioxidant [, , , , ], anti-inflammatory [, ], lipid-lowering [, , , ], and cartilage-protective effects []. These properties make it a promising candidate for further investigation in the context of various health conditions.

Q8: How does this compound exert its antioxidant effects?

A: this compound, like other flavonoids with a chromanol ring system, demonstrates strong antioxidant activity by donating hydrogen atoms or electrons to stabilize free radicals []. The presence of multiple hydroxyl groups on the flavonoid structure enhances its ability to scavenge free radicals and protect against oxidative stress.

Q9: What evidence suggests that this compound can lower cholesterol levels?

A: Studies in both animal models [, , ] and human subjects [] have demonstrated that this compound can effectively reduce serum cholesterol levels, including total cholesterol, triglycerides, and LDL-cholesterol while increasing HDL-cholesterol. The mechanism of action may involve increased fecal excretion of neutral sterols and bile acids [].

Q10: Does this compound have any impact on cartilage degradation?

A: In vitro studies have shown that this compound can inhibit MMP-13, a collagenase involved in the breakdown of cartilage matrix components []. Additionally, it can reduce glycosaminoglycans (GAGs) release and restore nitric oxide (NO) levels in human articular cartilage explants, suggesting a potential therapeutic role in protecting cartilage tissue [].

Q11: Are there any studies investigating the tissue distribution of this compound?

A: Research has shown that following oral administration of a total flavonoid extract from Drynariae Rhizoma, this compound was detected in various rat tissues including the heart, liver, spleen, lung, kidney, stomach, brain, uterus, ovary, and small intestine []. This finding suggests that this compound can be distributed to various organs after ingestion.

Q12: Is there evidence of this compound metabolism after ingestion?

A: Analysis of rat biological samples after oral administration of Fructus Aurantii extract revealed the presence of both this compound and its glucuronide metabolites []. Glucuronidation is a common metabolic pathway for flavonoids, often leading to increased water solubility and facilitating excretion.

Q13: What is known about the safety and toxicity of this compound?

A13: While this compound is generally considered safe for human consumption as a natural component of citrus fruits and traditional medicines, detailed toxicological studies are limited. Further research is needed to fully assess its safety profile, particularly with long-term use and at high doses.

Q14: What are some of the challenges and future directions in this compound research?

A14: Further research is crucial to fully elucidate the pharmacological mechanisms of action, pharmacokinetic properties, long-term safety, and potential therapeutic applications of this compound. Exploring novel drug delivery systems to enhance its bioavailability and target specific tissues is also an area of interest.

Q15: Are there any ongoing clinical trials investigating the potential therapeutic effects of this compound?

A: While specific clinical trials focusing solely on this compound are limited, studies investigating the effects of bergamot juice, which contains a significant amount of this compound, have shown promising results in improving lipid profiles and reducing cardiovascular risk factors [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.